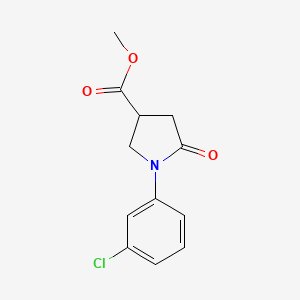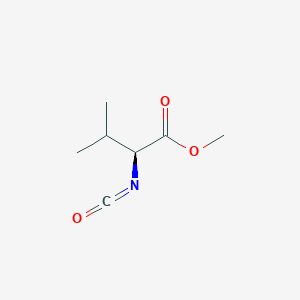
苯甲酸3-(溴甲基)乙酯
描述
Ethyl 3-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(bromomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(bromomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子化学:(3-溴甲基)苯甲酸乙酯与杯(4)芳烃的反应导致合成了一种新的邻位二取代的杯(4)芳烃衍生物。该化合物表现出有趣的结构性质,包括 CH-π 相互作用和二维超分子排列,X 射线晶体学分析证实了这一点 (吴杨杰,2003).
化学合成:苯甲酸 3-(溴甲基)乙酯已用于合成各种化合物。例如,它在杂环酮烯胺的合成中发挥了至关重要的作用,导致形成 e-内酰胺稠合杂环化合物 (徐占杰、解元平、王美香、黄志堂,2002).
聚合物科学:该化合物已参与在脂肪族聚碳酸酯上合成侧碳酸酯酯基团。此过程包括一溴乙基碳酸酯与羧酸、胺和醇的反应,从而开发出具有在可生物降解聚合物中潜在应用的新型脂肪族聚碳酸酯酯 (Shimon Ben-Shaba、A. Domb,2006).
药物化学:在药物化学领域,苯甲酸 3-(溴甲基)乙酯衍生物已被研究其作为单胺氧化酶抑制剂和抗血小板剂的潜力。一项研究合成了一系列衍生物,源自苯甲酸 4-(1-苄基-1H-吲唑-3-基)乙酯 (YD-3),一种非肽酶激活受体 4 (PAR4) 拮抗剂,在抑制 PAR4 介导的血小板聚集方面显示出有希望的结果 (陈华新等,2008).
燃料电池技术:在燃料电池技术中,苯甲酸 3-(溴甲基)乙酯衍生物已被用于交联聚苯并咪唑膜,从而提高它们在高温质子交换膜燃料电池中的性能。这些交联膜显示出改善的耐久性、导电性和机械强度,使其适用于此类应用 (杨静帅等,2018).
安全和危害
Ethyl 3-(bromomethyl)benzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
作用机制
Target of Action
Ethyl 3-(bromomethyl)benzoate is a brominated compound that primarily targets the benzylic position in organic molecules . The benzylic position is a carbon atom that is directly attached to an aromatic ring, such as benzene . This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
The compound interacts with its targets through several key reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, a bromine atom from the compound is substituted at the benzylic position . Nucleophilic substitution involves the replacement of a leaving group (in this case, bromine) by a nucleophile . Oxidation, on the other hand, involves the loss of electrons .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can be involved in multistep synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to the formation of new compounds with different properties .
Result of Action
The molecular and cellular effects of Ethyl 3-(bromomethyl)benzoate’s action depend on the specific biochemical pathways it affects. For instance, in multistep synthesis reactions, it can lead to the formation of new compounds with different properties . These new compounds can have various effects on cells, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and solvent can affect the compound’s stability and the rate of its reactions . It’s also important to note that safety precautions should be taken when handling this compound, as it may cause skin and eye irritation .
生化分析
Biochemical Properties
Ethyl 3-(bromomethyl)benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of benzoic acid derivatives. Additionally, Ethyl 3-(bromomethyl)benzoate can undergo nucleophilic substitution reactions with proteins and other biomolecules, forming covalent bonds that can alter their structure and function . These interactions are crucial for studying enzyme mechanisms and protein modifications.
Cellular Effects
Ethyl 3-(bromomethyl)benzoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets . This can impact cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 3-(bromomethyl)benzoate can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in cellular redox status .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(bromomethyl)benzoate involves its interaction with biomolecules through covalent bonding. The bromomethyl group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of serine hydrolases by forming a covalent bond with the active site serine residue . Additionally, Ethyl 3-(bromomethyl)benzoate can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(bromomethyl)benzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of benzoic acid derivatives . Long-term exposure to Ethyl 3-(bromomethyl)benzoate can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Ethyl 3-(bromomethyl)benzoate in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, Ethyl 3-(bromomethyl)benzoate can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These adverse effects are important to consider when determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
Ethyl 3-(bromomethyl)benzoate is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450s . The compound can be metabolized to benzoic acid derivatives, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can affect the compound’s bioavailability and activity in biological systems. Additionally, Ethyl 3-(bromomethyl)benzoate can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of Ethyl 3-(bromomethyl)benzoate within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Ethyl 3-(bromomethyl)benzoate can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can affect the compound’s activity and function in different tissues and organs.
Subcellular Localization
Ethyl 3-(bromomethyl)benzoate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . This subcellular localization can affect the compound’s ability to interact with specific biomolecules and modulate cellular processes . Understanding the subcellular localization of Ethyl 3-(bromomethyl)benzoate is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHLEVVOQATPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446139 | |
| Record name | Ethyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-17-9 | |
| Record name | Ethyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














